[(4-Bromothiophen-2-yl)methyl](3-methoxypropyl)amine
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Overview
Description
(4-Bromothiophen-2-yl)methylamine is an organic compound with the molecular formula C9H14BrNOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a bromine atom at the 4-position and a methoxypropylamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 2-position, typically using a Vilsmeier-Haack reaction.
Reductive Amination: The formylated intermediate is then subjected to reductive amination with 3-methoxypropylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
Industrial Production Methods
Industrial production methods for (4-Bromothiophen-2-yl)methylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the amine group can be reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
(4-Bromothiophen-2-yl)methylamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of conductive polymers and other advanced materials.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the amine group can form hydrogen bonds or electrostatic interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
(4-Bromothiophen-2-yl)methylamine: Similar structure but with a methyl group instead of a methoxypropyl group.
(5-Bromothiophen-2-yl)methylamine: Bromine atom at the 5-position instead of the 4-position.
[(4-Bromothiophen-2-yl)methyl][(3,4,5-trimethoxyphenyl)methyl]amine: Contains a trimethoxyphenyl group instead of a methoxypropyl group.
Uniqueness
(4-Bromothiophen-2-yl)methylamine is unique due to the presence of both a bromine atom and a methoxypropylamine group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H14BrNOS |
---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C9H14BrNOS/c1-12-4-2-3-11-6-9-5-8(10)7-13-9/h5,7,11H,2-4,6H2,1H3 |
InChI Key |
YPKKUDLAFJFARJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=CC(=CS1)Br |
Origin of Product |
United States |
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